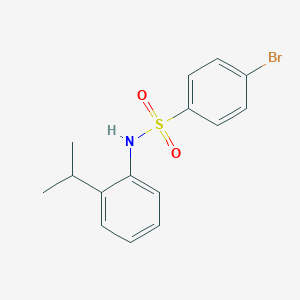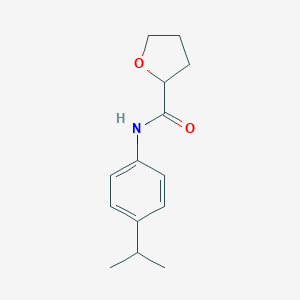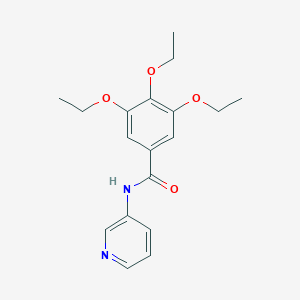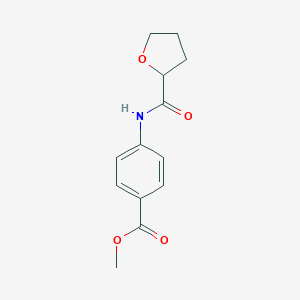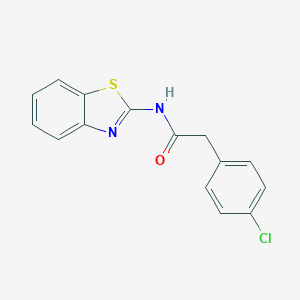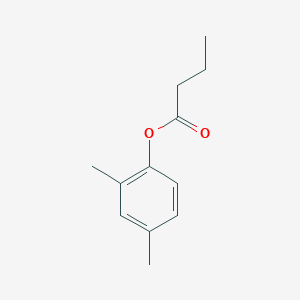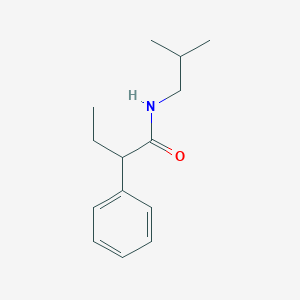![molecular formula C16H21NO3 B472683 2-[(环己基羰基)氨基]苯甲酸乙酯 CAS No. 315712-30-2](/img/structure/B472683.png)
2-[(环己基羰基)氨基]苯甲酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-[(cyclohexylcarbonyl)amino]benzoate is an organic compound with the molecular formula C16H21NO3 It is a derivative of benzoic acid and is characterized by the presence of an ethyl ester group and a cyclohexylcarbonylamino group attached to the benzene ring
科学研究应用
Ethyl 2-[(cyclohexylcarbonyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 2-[(cyclohexylcarbonyl)amino]benzoate can be synthesized through a multi-step reaction process. One common method involves the acylation of 2-aminobenzoic acid with cyclohexylcarbonyl chloride, followed by esterification with ethanol. The reaction conditions typically include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the acylation step. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of ethyl 2-[(cyclohexylcarbonyl)amino]benzoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Ethyl 2-[(cyclohexylcarbonyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of cyclohexylcarboxylic acid or cyclohexyl ketone derivatives.
Reduction: Formation of cyclohexyl alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives of the benzene ring.
作用机制
The mechanism of action of ethyl 2-[(cyclohexylcarbonyl)amino]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Ethyl 2-[(cyclohexylcarbonyl)amino]benzoate can be compared with other similar compounds, such as:
Ethyl 2-(cyclohexylcarbonyl)benzoate: Lacks the amino group, resulting in different chemical properties and reactivity.
Cyclohexylcarbamic acid ethyl ester: Contains a similar cyclohexylcarbonyl group but differs in the ester linkage and overall structure.
The uniqueness of ethyl 2-[(cyclohexylcarbonyl)amino]benzoate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
ethyl 2-(cyclohexanecarbonylamino)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-2-20-16(19)13-10-6-7-11-14(13)17-15(18)12-8-4-3-5-9-12/h6-7,10-12H,2-5,8-9H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXOLEBTDKHISG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
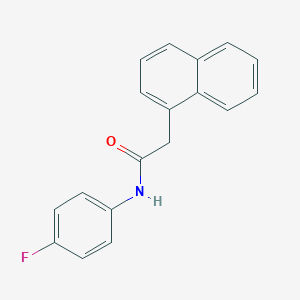
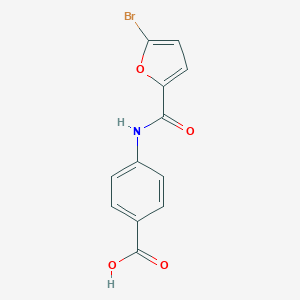
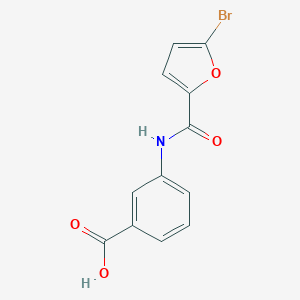
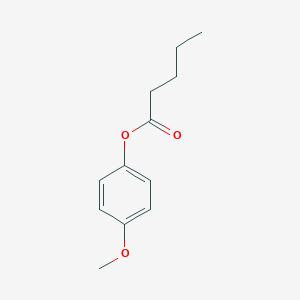
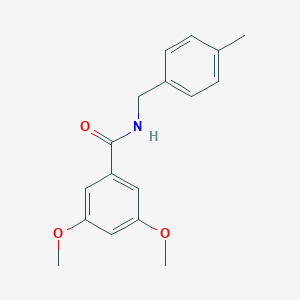

![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-1-naphthamide](/img/structure/B472643.png)
